molecular formula C15H21BrN2O2 B2611200 Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate CAS No. 622387-27-3

Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B2611200
CAS No.: 622387-27-3
M. Wt: 341.249
InChI Key: NWGAMDFOVMWROH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate is a brominated heterocyclic compound featuring a piperidine core protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₅H₁₉BrN₂O₂, with a molecular weight of 357.25 g/mol and CAS number 194668-49-0 . The structure comprises a 5-bromopyridin-2-yl substituent attached to the piperidine ring, conferring unique electronic and steric properties. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .

Properties

IUPAC Name

tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGAMDFOVMWROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 5-bromopyridine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce N-oxides or dehalogenated compounds .

Scientific Research Applications

Medicinal Chemistry

Drug Development : Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate serves as an essential intermediate in the synthesis of pharmaceutical compounds. Its structural features enhance its potential to interact with biological targets, making it valuable in developing drugs for neurological disorders and cancer treatments. The brominated pyridine moiety can improve binding affinity to specific receptors, which is crucial for therapeutic efficacy .

Case Study : Research has indicated that derivatives of this compound exhibit significant biological activity, including enzyme inhibition and receptor modulation. For instance, preliminary studies suggest interactions with Toll-like receptors, influencing immune responses and inflammation pathways.

Materials Science

Organic Electronics : The compound is utilized in developing organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties derived from the brominated pyridine structure contribute to improved charge transport and light-emitting efficiency in these applications.

Data Table: Comparison of Electronic Applications

Application TypeCompoundKey Features
OLEDsThis compoundEnhanced charge transport
OPVsThis compoundImproved light absorption

Chemical Biology

Building Block for Synthesis : In chemical biology, this compound acts as a building block for synthesizing biologically active molecules. Its ability to undergo various chemical reactions allows researchers to create complex structures that can be used to probe cellular processes .

Mechanism of Action : The compound's mechanism of action typically involves interactions with molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects. The presence of the brominated pyridine enhances its reactivity and specificity in these interactions.

Industrial Chemistry

Specialty Chemicals Production : The compound is also employed in the production of specialty chemicals and advanced materials. Its synthesis involves coupling reactions with various reagents, allowing for the formation of complex organic structures that are valuable in industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding or π-π interactions with target proteins, influencing their activity and function. The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate, emphasizing differences in substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent Molecular Weight (g/mol) Key Features References
This compound 5-Bromopyridin-2-yl 357.25 Bromine enables cross-coupling; Boc group enhances stability.
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) 4-Bromobenzyl ether Not reported Benzyl ether linker; bromine on benzene may alter electronic properties vs. pyridine.
Tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate 5-Bromopyrimidin-2-yl ~343 (calculated) Pyrimidine ring (two N atoms) increases polarity and hydrogen-bonding potential.
Tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate Benzimidazolone 336 (LCMS [M+H]+) Planar benzimidazolone moiety enhances rigidity and potential for π-π interactions.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate Hydroxymethylphenyl 381.31 (C₁₈H₂₅BrN₂O₂) Polar hydroxymethyl group improves solubility; bromine absent.
Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-6-yl)oxy]piperidine-1-carboxylate Chloro-methoxyquinazoline Not reported Quinazoline core with chloro and methoxy groups; potential kinase inhibition.

Key Comparisons:

Aromatic Substituents: The 5-bromopyridin-2-yl group in the target compound provides a single nitrogen atom in the aromatic ring, balancing lipophilicity and reactivity. The 4-bromobenzyl analog () lacks heteroaromaticity, reducing electronic complexity but maintaining bromine’s utility in cross-coupling .

Functional Group Diversity :

  • The benzimidazolone derivative () introduces a hydrogen-bond-accepting carbonyl group, enhancing interactions with biological targets like enzymes .
  • The hydroxymethylphenyl analog () replaces bromine with a polar hydroxymethyl group, improving aqueous solubility but sacrificing halogen-mediated reactivity .

Biological Activity :

  • Derivatives with indazole and methoxy groups (e.g., –6) exhibit antiprotozoal activity, suggesting that nitrogen-rich heterocycles enhance bioactivity. However, the target compound’s bromopyridyl group may favor different pharmacological profiles, such as kinase inhibition .

Synthetic Utility: Brominated analogs (e.g., target compound and ) are pivotal in palladium-catalyzed couplings, whereas non-halogenated derivatives (e.g., ) are better suited for solubility-driven applications .

Elemental Analysis and Stability:

  • The target compound’s Boc group stabilizes the piperidine ring against degradation, a feature shared across all tert-butyl-protected analogs .
  • Elemental analysis of indazole derivatives () shows higher nitrogen content (~19.87% calc) compared to bromopyridyl analogs (~7.8% N in target compound), impacting drug-likeness and metabolic stability .

Biological Activity

Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate, identified by its CAS number 622387-27-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21BrN2O2C_{15}H_{21}BrN_{2}O_{2} with a molecular weight of 341.25 g/mol. Its structure includes a piperidine ring substituted with a bromopyridine moiety, which is significant for its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC₁₅H₂₁BrN₂O₂
Molecular Weight341.25 g/mol
CAS Number622387-27-3
Purity95%

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Reversible Inhibition : It has been suggested that derivatives of piperidine can act as reversible inhibitors for certain enzymes, such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling .
  • Antiproliferative Effects : Similar compounds have shown notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. For instance, IC50 values ranged from 19.9 to 75.3 µM for related benzoylpiperidine derivatives .
  • Neuropharmacological Potential : The structural features of the compound may confer neuropharmacological properties, with implications for treating disorders like schizophrenia due to its affinity for serotonin and dopamine receptors .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of related piperidine derivatives, compounds exhibited significant growth inhibition in human breast cancer (MDA-MB-231 and MCF-7) and ovarian cancer (COV318 and OVCAR-3) cell lines. The most potent derivatives had IC50 values as low as 7.9 µM, indicating strong antiproliferative effects .

Case Study 2: Neuropharmacological Effects

A compound structurally related to this compound was tested for its ability to bind to serotoninergic (5-HT) and dopaminergic receptors. Results showed moderate affinity for the 5-HT2A receptor, suggesting potential use as an antipsychotic agent with reduced side effects compared to traditional medications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via coupling reactions between brominated pyridine derivatives and piperidine intermediates. A typical approach involves nucleophilic substitution or Suzuki-Miyaura cross-coupling using palladium catalysts. For example, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was synthesized via nucleophilic aromatic substitution, followed by purification using silica gel chromatography (eluent: hexane/ethyl acetate mixtures) . Reaction yields (e.g., ~80%) and purity (≥95%) are optimized by controlling stoichiometry and temperature.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and Boc-group integrity.
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., ES+ mode showing expected [M+H]⁺ peaks).
  • X-ray diffraction (XRD) to resolve crystal structure and bond geometries, as demonstrated for tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate .
  • FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches from the Boc group at ~1700 cm⁻¹).

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Safety protocols include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in a cool, dry place (<25°C) away from ignition sources. Toxicity data are limited, so treat it as a potential irritant (Category 4 acute toxicity for dermal/oral/inhalation routes) .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance the understanding of this compound’s electronic properties?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(2d,p) basis set) predict molecular electrostatic potential (MEP) surfaces and frontier molecular orbitals (FMOs). For tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, MEP analysis revealed electron-deficient regions near the bromine atom, guiding reactivity predictions. FMO energy gaps (e.g., HOMO-LUMO) correlate with stability and charge-transfer behavior . Validate computational results against experimental XRD data to ensure accuracy.

Q. How should researchers resolve contradictions between spectroscopic data and expected structural features?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) require:

  • Multi-technique validation : Cross-reference XRD bond lengths/angles with DFT-optimized geometries .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled intermediates to isolate signal interference.
  • Dynamic NMR studies : Assess rotational barriers (e.g., Boc group conformation) to explain anomalous peaks.

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Stepwise purification : Isolate intermediates via column chromatography (e.g., hexane/ethyl acetate gradients) to minimize side reactions .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
  • Temperature control : Maintain low temperatures (-78°C to 0°C) during lithiation or Grignard reactions to prevent decomposition.

Key Notes

  • Advanced Focus : Emphasis on computational validation, reaction optimization, and data contradiction resolution.
  • Safety Compliance : Referenced EU-GHS/CLP regulations for handling protocols .

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